molecular formula C12H16N2O B1278107 (3-Methyl-piperazin-1-YL)-phenyl-methanone CAS No. 75349-23-4

(3-Methyl-piperazin-1-YL)-phenyl-methanone

Cat. No. B1278107
CAS RN: 75349-23-4
M. Wt: 204.27 g/mol
InChI Key: BCXBBYDLRSJZTE-UHFFFAOYSA-N
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Description

“(3-Methyl-piperazin-1-YL)-phenyl-methanone” is a biochemical used for proteomics research . It has a molecular formula of C12H16N2O and a molecular weight of 204.27 .


Synthesis Analysis

The synthesis of “(3-Methyl-piperazin-1-YL)-phenyl-methanone” can be achieved from 2-Methylpiperazine and Benzamide, N-benzoyl-N-(2-chlorophenyl)- .


Molecular Structure Analysis

The molecular structure of “(3-Methyl-piperazin-1-YL)-phenyl-methanone” is represented by the formula C12H16N2O .


Physical And Chemical Properties Analysis

“(3-Methyl-piperazin-1-YL)-phenyl-methanone” has a molecular weight of 204.27 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources .

Scientific Research Applications

Histamine H3 Receptor Antagonists

(3-Methyl-piperazin-1-YL)-phenyl-methanone derivatives have been identified as novel histamine H3 receptor antagonists, with high affinity for the receptor. This research led to the discovery of two compounds suitable for clinical development in Phase I and II trials, focusing on their potential for wake-promoting activity (Letavic et al., 2015).

Antibacterial Activity

A series of novel compounds, including those with a (3-Methyl-piperazin-1-YL)-phenyl-methanone structure, have been synthesized and shown significant antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae (Nagaraj et al., 2018).

Anti-HIV Activity

Certain (3-Methyl-piperazin-1-YL)-phenyl-methanone derivatives display selective inhibition of the HIV-2 strain, providing potential for further development in HIV-2 treatment research (Ashok et al., 2015).

Anticancer and Antituberculosis Studies

Some derivatives of (3-Methyl-piperazin-1-YL)-phenyl-methanone have shown significant anticancer and antituberculosis activity, indicating potential as therapeutic agents in these areas (Mallikarjuna et al., 2014).

Synthesis of Antihistamines

This compound has been used in the efficient synthesis of antihistamines like clocinizine and chlorcyclizine, demonstrating its versatility in drug development (Narsaiah & Narsimha, 2011).

Analgesic and Pain Reliever

A novel T-type calcium channel blocker derived from (3-Methyl-piperazin-1-YL)-phenyl-methanone has shown promise as an analgesic and pain reliever in a rat neuropathic pain model, highlighting its potential in pain management (Noh et al., 2011).

Synthesis of Antimigraine Drugs

The compound has been used in the synthesis of the antimigraine drug lomerizine, indicating its application in addressing neurological conditions (Narsaiah & Kumar, 2010).

Safety And Hazards

The safety and hazards associated with “(3-Methyl-piperazin-1-YL)-phenyl-methanone” are not detailed in the available sources. It is advised to handle it according to standard safety procedures for biochemical research .

Future Directions

The future directions for “(3-Methyl-piperazin-1-YL)-phenyl-methanone” are not specified in the available sources. Given its use in proteomics research , it may continue to be used in the study of proteins and their roles in biological systems.

properties

IUPAC Name

(3-methylpiperazin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBBYDLRSJZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444007
Record name 1-BENZOYL-3-METHYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-piperazin-1-YL)-phenyl-methanone

CAS RN

75349-23-4
Record name 1-BENZOYL-3-METHYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Lu, JA Tucker, T Zinevitch… - Journal of medicinal …, 2007 - ACS Publications
The crystal structures of many tertiary α-ketoamides reveal an orthogonal arrangement of the two carbonyl groups. Based on the hypothesis that the α-ketoamide HIV attachment …
Number of citations: 89 pubs.acs.org

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